2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-15-7-10-6-13(5-8(10)2)11(14)9(3)12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBNOUOSEWOIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, a synthetic organic compound, has garnered interest due to its unique structural features, including a chloro substituent and a pyrrolidine ring. This compound is characterized by its potential biological activity, which may influence various pharmacological pathways. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , indicating it contains 12 carbon atoms, 20 hydrogen atoms, one chlorine atom, and one nitrogen atom. The presence of the ethoxymethyl group enhances the compound's lipophilicity, potentially improving its biological activity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClN |
| Molecular Weight | 229.75 g/mol |
| IUPAC Name | 2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
| InChI Key | OLHBGQWSWFFLEF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 3-(ethoxymethyl)-4-methylpyrrolidine with 2-chloropropanone under controlled conditions. The reaction is facilitated by a suitable base (e.g., sodium hydride) and requires precise temperature control to ensure high yields and purity.
The biological activity of this compound may involve its interaction with specific molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives. The ethoxymethyl group may enhance the compound's ability to penetrate cellular membranes, influencing its pharmacological effects .
Case Studies
- Antimicrobial Studies : Research has indicated that pyrrolidine-based compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Future studies on this specific compound could explore these mechanisms further.
- Cytotoxicity Testing : A study involving similar chlorinated compounds demonstrated significant cytotoxic effects in vitro against human cancer cell lines. These findings suggest that this compound could be evaluated for its potential as an anticancer agent.
Future Directions
Given the structural uniqueness and preliminary insights into the biological activity of this compound, further research is warranted to elucidate its pharmacological properties. Potential areas of exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating specific molecular targets and pathways influenced by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
